Trimethylamine oxide

説明

Trimethylamine N-Oxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Trimethylamine oxide has been reported in Vitis vinifera, Euglena gracilis, and other organisms with data available.

TMAO is a uremic toxin, an osmolyte and an atherotoxin (causing atherosclerotic plaques). Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Trimethylamine N-oxide (TMAO) is an oxidation product of trimethylamine and a common metabolite in animals and humans. In particular, trimethylamine-N-oxide is biosynthesized endogenously from trimethylamine, which is derived from choline, which can be derived from dietary lecithin (phosphatidylcholines) or dietary carnitine. TMAO decomposes to trimethylamine (TMA), which is the main odorant that is characteristic of degrading seafood. TMAO is an osmolyte that the body will use to counteract the effects of increased concentrations of urea (due to kidney failure) and high levels can be used as a biomarker for kidney problems. Fish odor syndrome or trimethylaminuria is a defect in the production of the enzyme flavin containing monooxygenase 3 (FMO3) causing incomplete breakdown of trimethylamine from choline-containing food into this compound. Trimethylamine then builds up and is released in the person's sweat, urine, and breath, giving off a strong fishy odor. The concentration of TMAO in the blood increases after consuming foods containing carnitine or lecithin (phosphatidylcholines), if the bacteria that convert those substances to TMAO are present in the gut. High concentrations of carnitine are found in red meat, some energy drinks, and certain dietary supplements; lecithin is found in eggs and is commonly used as an ingredient in processed food. High levels of TMAO are found in many seafoods. Some types of normal gut bacteria (e.g. species of Acinetobacter) in the human gut convert dietary carnitine and dietary lecithin to TMAO. TMAO alters cholesterol metabolism in the intestines, in the liver and in arterial wall. When TMAO is present, cholesterol metabolism is altered and there is an increased deposition of cholesterol within, and decreased removal of cholesterol from, peripheral cells such as those in the artery wall (1, 2, 3).

used in manufacture of quaternary ammonium cpds; insect attractant; warming agent for gas; oxidant; structure

特性

IUPAC Name |

N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPYRKYUKCHHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

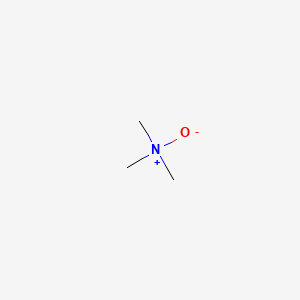

C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049678 | |

| Record name | N,N-Dimethyl-methanamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |

| Record name | Trimethylamine-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Trimethylamine oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

454 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Trimethylamine oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1184-78-7 | |

| Record name | Trimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyloxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-methanamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylamine, N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 99 °C | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trimethylamine Oxide (TMAO) Biosynthesis in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine (B31210) N-oxide (TMAO) is a crucial osmolyte and protein stabilizer in many marine organisms, playing a vital role in their adaptation to challenging environments characterized by high salinity and hydrostatic pressure. The biosynthesis of TMAO in marine invertebrates is a multi-step process involving dietary precursors, gut microbiota, and host enzymatic activity. This technical guide provides an in-depth exploration of the core TMAO biosynthesis pathway in marine invertebrates, offering detailed experimental protocols, quantitative data, and visualizations of the key processes to support further research and potential drug development applications.

The Core Biosynthesis Pathway of Trimethylamine N-oxide

The synthesis of TMAO in marine invertebrates can be broadly divided into two main stages: the microbial production of trimethylamine (TMA) from dietary precursors in the gut, and the subsequent oxidation of TMA to TMAO by host enzymes.

Dietary Precursors and Microbial Conversion to Trimethylamine (TMA)

Marine invertebrates acquire the necessary building blocks for TMAO synthesis from their diet. The primary precursors are choline (B1196258), L-carnitine, and betaine, which are abundant in marine food webs.[1] These compounds are metabolized by the gut microbiota of the invertebrate.[2] A variety of bacterial species possess the enzymatic machinery to convert these precursors into the volatile compound trimethylamine (TMA).[2]

Host-mediated Oxidation of TMA to TMAO

Following its production in the gut, TMA is absorbed into the invertebrate's tissues and circulatory system. The final and critical step in the biosynthesis of TMAO is the oxidation of TMA. This reaction is catalyzed by a class of enzymes known as Flavin-containing monooxygenases (FMOs).[2][3] FMOs are microsomal enzymes that utilize NADPH and molecular oxygen to add a single oxygen atom to their substrates.[3][4] In the context of TMAO synthesis, FMOs convert TMA into the non-volatile and osmotically active TMAO. The primary site of this conversion is believed to be in tissues with high metabolic activity, such as the hepatopancreas in crustaceans and molluscs.[5]

Quantitative Data on TMAO and its Precursors

The concentration of TMAO and its precursors can vary significantly among different species of marine invertebrates, reflecting differences in diet, habitat, and physiology. The following tables summarize available quantitative data.

Table 1: Trimethylamine N-oxide (TMAO) Concentrations in Marine Invertebrates

| Phylum | Class | Species | Tissue | TMAO Concentration (mmol/kg wet weight) | Reference |

| Arthropoda | Malacostraca | Various Shrimp Species | Muscle | 30 - 90 | [6] |

| Arthropoda | Malacostraca | Various Crab Species | Muscle | 5 - 50 | [1] |

| Mollusca | Cephalopoda | Various Squid Species | Muscle | Up to 200 | [6] |

| Mollusca | Bivalvia | Patinopecten yessoensis | Hepatopancreas | Not specified | [5] |

| Mollusca | Bivalvia | Chlamys farreri | Hepatopancreas | Not specified | [5] |

Table 2: Precursor Concentrations in Marine Invertebrates (Data is currently limited in the scientific literature)

| Phylum | Class | Species | Tissue | Choline (mmol/kg wet weight) | Betaine (mmol/kg wet weight) | L-Carnitine (mmol/kg wet weight) | Reference |

| Data Not Available |

Note: There is a significant gap in the literature regarding comprehensive quantitative data for TMAO precursors across a wide range of marine invertebrates. Further research in this area is warranted.

Experimental Protocols

Quantification of TMAO and its Precursors by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of TMAO, betaine, L-carnitine, acetyl-carnitine, and choline in plasma and can be modified for invertebrate tissue homogenates.[7]

3.1.1. Sample Preparation

-

Homogenize invertebrate tissue (e.g., hepatopancreas, muscle) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) (ACN). A common ratio is 4 parts ACN to 1 part homogenate.

-

Vortex the mixture vigorously for 10 minutes at room temperature.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

For analysis, dilute the supernatant with an appropriate solvent, such as 30% ACN solution.[8]

-

Transfer the final diluted sample to an HPLC vial for injection into the LC-MS/MS system.

3.1.2. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Column: A reversed-phase column suitable for the separation of polar metabolites.

-

Mobile Phase: A gradient of aqueous and organic solvents, typically with a modifier like formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for TMAO and each of its precursors.

-

Quantification: Generate standard curves for each analyte using certified reference materials. The concentration of each compound in the samples is determined by comparing its peak area to the corresponding standard curve.[7]

Flavin-Containing Monooxygenase (FMO) Activity Assay

This spectrophotometric assay is adapted from a method using methimazole (B1676384) as a substrate and can be applied to microsomal fractions isolated from marine invertebrate tissues.[6]

3.2.1. Preparation of Microsomes

-

Dissect and homogenize the target tissue (e.g., hepatopancreas) in a cold buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[4]

-

Perform a series of differential centrifugation steps to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.[4]

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

3.2.2. Activity Assay

-

The assay mixture should contain:

-

Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the FMO substrate, methimazole.

-

Monitor the oxidation of methimazole by measuring the increase in absorbance at a specific wavelength over time using a spectrophotometer.

-

To confirm that the observed activity is due to FMOs, perform control experiments including:

Analysis of FMO Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for analyzing the expression levels of FMO genes in marine invertebrate tissues.

3.3.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from the tissue of interest using a commercial kit or a standard protocol (e.g., TRIzol).

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).

3.3.2. qRT-PCR

-

Design or obtain validated primers specific for the FMO gene(s) of interest and one or more stable reference genes for normalization.

-

Prepare the qRT-PCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers

-

A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).[5]

-

A suitable PCR master mix containing DNA polymerase, dNTPs, and buffer.

-

-

Perform the qRT-PCR on a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target FMO gene(s) normalized to the reference gene(s).[5]

Signaling Pathways and Regulation

The expression of FMO genes in marine invertebrates is not static and can be influenced by environmental factors. For example, in scallops, exposure to paralytic shellfish toxins produced by dinoflagellates can lead to the upregulation of certain FMO genes in the hepatopancreas and kidney, suggesting a role in detoxification.[5] While the specific signaling pathways regulating FMO expression in invertebrates are not as well-characterized as in vertebrates, it is hypothesized that stress-activated pathways play a key role.

In vertebrates, the regulation of FMO genes is known to involve various transcription factors and nuclear receptors. For instance, in rainbow trout, the promoter region of an FMO gene contains putative glucocorticoid and osmoregulatory response elements, and its expression is enhanced by cortisol and sodium chloride.[10] This suggests that hormonal signaling and cellular responses to osmotic stress are important regulatory mechanisms that may also be conserved in marine invertebrates.

Visualizations

Caption: Overview of the Trimethylamine Oxide (TMAO) biosynthesis pathway in marine invertebrates.

Caption: Experimental workflow for the quantification of TMAO and its precursors.

Caption: Putative regulatory pathway for FMO gene expression in marine invertebrates.

References

- 1. Effects of dietary choline, betaine, and L-carnitine on the generation of trimethylamine-N-oxide in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Real-Time qRT-PCR [ncbi.nlm.nih.gov]

- 6. Spectrophotometric assay of the flavin-containing monooxygenase and changes in its activity in female mouse liver with nutritional and diurnal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

- 9. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Primers used in quantitative real-time PCR. - Public Library of Science - Figshare [plos.figshare.com]

Whitepaper: Trimethylamine N-Oxide (TMAO) as a Foundational Piezolyte in Deep-Sea Organisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Life in the deep sea is confronted with extreme hydrostatic pressure, a fundamental stressor that perturbs the structure and function of essential biomolecules. A key adaptation in many deep-sea organisms is the accumulation of trimethylamine (B31210) N-oxide (TMAO), a small organic molecule that effectively counteracts the destabilizing effects of pressure. This discovery has led to the designation of TMAO as a "piezolyte" (pressure-counteracting solute). This technical guide provides an in-depth examination of the discovery of TMAO's role, its mechanism of action at a molecular level, the key experimental evidence supporting its function, and the broader implications for physiology, ecology, and biotechnology. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols are provided for key methodologies.

The High-Pressure Challenge in the Deep Sea

Hydrostatic pressure increases by approximately 1 atmosphere (atm) for every 10 meters of depth, reaching over 1,000 atm in the deepest hadal trenches. Such immense pressure favors states with smaller volumes and disrupts the delicate balance of non-covalent interactions that maintain the native, functional conformations of proteins and other macromolecules. The primary effects of high hydrostatic pressure (HHP) on proteins include:

-

Protein Denaturation: Pressure can disrupt the tertiary and quaternary structures of proteins by promoting the infiltration of water into the protein core, leading to unfolding and loss of function.

-

Enzyme Inhibition: HHP can alter the active site of enzymes, affecting substrate binding and catalytic rates. This often manifests as an increase in the Michaelis constant (K_m), indicating lower substrate affinity.[1]

-

Disruption of Polymerization: The assembly and disassembly of cytoskeletal proteins like actin can be significantly affected by pressure.[1]

To survive and thrive in this environment, deep-sea organisms have evolved a suite of adaptations, with the biochemical accumulation of piezolytes like TMAO being one of the most crucial.

Discovery of TMAO as a Piezolyte

The role of TMAO as a cytoprotectant was first established in elasmobranchs, where it counteracts the destabilizing effects of high urea (B33335) concentrations. However, pioneering work by Paul Yancey and colleagues in the late 20th and early 21st centuries revealed a strong, linear correlation between TMAO concentration in the muscle tissue of teleost fishes and their depth of habitat.[1][2] This relationship, which mirrors the linear increase of hydrostatic pressure with depth, was a key insight.[2] This led to the hypothesis that TMAO's primary role in the deep sea is to protect against pressure.[1] This discovery led to the coining of the term "piezolyte" to describe small solutes that counteract the effects of pressure.[3][4] Subsequent studies have confirmed this trend in a wide array of deep-sea taxa, including crustaceans, amphipods, and cnidarians.[5][6]

Data Presentation: TMAO Concentration with Depth

The following table summarizes representative data on TMAO concentrations found in various marine organisms at different depths, illustrating the strong positive correlation.

| Species Group | Species (example) | Depth Range (meters) | Muscle TMAO Concentration (mmol/kg wet wt) | Reference(s) |

| Shallow Teleost Fish | Various | < 150 | < 50 - 70 | [1][4][7] |

| Bathyal Teleost Fish | Coryphaenoides leptolepis | 2,000 - 3,000 | ~180 | [3] |

| Abyssal Teleost Fish | Coryphaenoides armatus | 4,850 | ~261 | [3][4] |

| Hadal Teleost Fish | Notoliparis kermadecensis | 7,000 | 386 ± 18 | [4] |

| Deep-sea Elasmobranch | Centroscyllium fabricii | 1,000 - 1,500 | Significantly > shallow species | [8] |

| Deep-sea Decapod | Pandalus danae | 0 - 2,850 | 76 to 299 (linear increase) | [5] |

| Hadal Amphipod | Alicella gigantea | 8,824 | > shallow species (~15 to >80) | [5] |

Mechanism of Action: How TMAO Stabilizes Proteins

TMAO's protective effect stems from its profound influence on the thermodynamics of water and its interactions with the protein surface. The prevailing mechanism is known as the "osmophobic effect," where TMAO is preferentially excluded from the immediate vicinity of the protein backbone.[9] This exclusion raises the free energy of the unfolded state more than the folded state, thus shifting the equilibrium towards the compact, native conformation.

Molecular dynamics simulations and experimental studies have provided a more detailed picture:

-

Water Structuring: TMAO strongly interacts with water, forming up to four hydrogen bonds and enhancing the structure of the surrounding water network.[9][10] High pressure tends to disrupt this network, and TMAO counteracts this effect.[11]

-

Preferential Hydration: By being excluded from the protein surface, TMAO effectively "herds" water molecules towards the protein, promoting its hydration which is crucial for stability.[9]

-

Push-Pull Effect: A cooperative "push-pull" mechanism has been proposed where most TMAO molecules reside in an outer shell (~5.5 Å from the protein), while a less populated inner shell (~2.5 Å) interacts directly with basic side chains, further organizing water at the protein surface.[9]

Key Experimental Evidence and Protocols

The piezolyte hypothesis is supported by extensive in vitro experiments demonstrating TMAO's ability to counteract the effects of pressure on protein function and stability.

Data Presentation: TMAO Counteraction of Pressure Effects

| Experiment Type | Protein System | Pressure Condition | Observation without TMAO | Observation with TMAO (Concentration) | Reference(s) |

| Enzyme Kinetics | Lactate Dehydrogenase (LDH) | 500 atm (8 hr) | 15% loss in activity | Loss reduced to insignificant levels (250 mM) | [1] |

| Enzyme Kinetics | Pyruvate Kinase (PK) | 200 atm | 73% increase in K_m for ADP | K_m increase reduced to 29% (300 mM) | [1] |

| Protein Polymerization | G-actin from C. armatus | 500 atm (16 hr) | Significant reduction of F-actin polymerization | Polymerization fully restored (250 mM) | [1] |

Experimental Protocols

-

Enzyme Preparation: Purify the enzyme of interest (e.g., Lactate Dehydrogenase) from the muscle tissue of deep-sea and shallow-water fish using standard chromatography techniques.

-

Assay Buffer Preparation: Prepare assay buffers with and without physiological concentrations of TMAO (e.g., 250-300 mM). The buffer composition should be optimized for the specific enzyme (e.g., Tris-HCl, pH 7.5 at atmospheric pressure).

-

High-Pressure System: Utilize a high-pressure optical cell system capable of withstanding the desired pressures (e.g., up to 1000 atm). The system must be equipped with windows (e.g., sapphire) to allow for spectrophotometric measurements.

-

Assay Procedure: a. Place the reaction mixture (buffer, substrates like NADH and pyruvate, and the enzyme) into a pressure-resistant cuvette or a flexible syringe-type container within the high-pressure vessel. b. Pressurize the system to the target pressure using a hydraulic pump with a suitable pressure-transmitting fluid (e.g., water or oil). c. Initiate the reaction (e.g., by injecting the final substrate) and monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH consumption) using the integrated spectrophotometer. d. Calculate the initial reaction velocity.

-

Data Analysis: Determine the Michaelis constant (K_m) and maximum velocity (V_max) by measuring reaction rates at various substrate concentrations under different pressure conditions, both with and without TMAO. Plot the data using Lineweaver-Burk or non-linear regression analysis to quantify the counteracting effect of TMAO on pressure-induced changes in K_m.

-

System Setup: a. Obtain the 3D structure of a model protein (e.g., from the Protein Data Bank). b. Place the protein in a simulation box of appropriate dimensions. c. Solvate the system with a pre-equilibrated box of water molecules (e.g., TIP3P or TIP4P water models). d. Add TMAO molecules to the desired concentration (e.g., 1 M) and counter-ions to neutralize the system.

-

Force Field Selection: Choose appropriate force fields for the protein (e.g., AMBER, CHARMM), water, and TMAO.

-

Equilibration: a. Perform an initial energy minimization to remove steric clashes. b. Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble). c. Equilibrate the system's density under constant pressure (e.g., 1 bar) and temperature (NPT ensemble). For high-pressure simulations, the target pressure is set accordingly (e.g., 1000 bar).

-

Production Run: Run the simulation for a significant duration (e.g., >100 nanoseconds to microseconds) to sample conformational space adequately.[9][12]

-

Trajectory Analysis: Analyze the resulting trajectory to calculate various properties: a. Root Mean Square Deviation (RMSD): To assess protein stability and unfolding. b. Radial Distribution Functions (RDFs): To characterize the distribution of TMAO and water molecules around the protein. c. Hydrogen Bond Analysis: To quantify the interactions between TMAO, water, and the protein. d. Solvent Accessible Surface Area (SASA): To measure protein compaction.

Biosynthesis and Accumulation of TMAO

The accumulation of TMAO in deep-sea organisms can occur through dietary intake or endogenous synthesis.[13] While many fish obtain TMAO from their diet, evidence for synthesis exists.[8] In some deep-sea bacteria, a specific metabolic pathway has been identified that allows them to produce TMAO from environmental trimethylamine (TMA). The piezotolerant bacterium Myroides profundi utilizes a TMA transporter (TmaT) to uptake TMA, which is then oxidized to TMAO by a TMA monooxygenase (MpTmm).[7] This TMAO is then accumulated in the cell, enhancing its survival and growth under HHP.[7]

Implications and Future Directions

The discovery of TMAO as a piezolyte has significant implications across various scientific fields.

-

Physiology and Ecology: The concentration of TMAO appears to be a key factor defining the physiological limits of life at depth. It has been hypothesized that the maximum depth fish can inhabit (around 8,200 meters) may be constrained by the point at which intracellular fluids, loaded with TMAO, become isosmotic with seawater, preventing further accumulation.[4][6]

-

Biotechnology and Drug Development: The powerful protein-stabilizing properties of TMAO are of great interest.

-

Protein Stabilization: TMAO is already used in laboratory settings to stabilize proteins during purification and storage and to aid in the refolding of denatured proteins.[2]

-

Formulation Science: Understanding the mechanism of piezolytes could lead to the design of novel, synthetic excipients that protect therapeutic proteins (e.g., monoclonal antibodies) from physical stresses like aggregation and denaturation during manufacturing, storage, and delivery.

-

High-Pressure Processing: In the food industry, where high-pressure processing is used for sterilization, piezolytes could potentially be used to protect the texture and quality of protein-rich foods.

-

Conclusion

Trimethylamine N-oxide is a cornerstone of biochemical adaptation to the high-pressure environment of the deep sea. Its role as a piezolyte, discovered through the observation of its linear accumulation with depth, is now supported by a robust body of experimental and computational evidence. By modulating the properties of water and promoting the compact, native state of proteins through the osmophobic effect, TMAO allows the machinery of life to function under pressures that would otherwise be destructive. This remarkable molecule not only provides a solution to a fundamental environmental challenge but also offers valuable lessons for the development of protein-stabilizing technologies in medicine and industry.

References

- 1. Trimethylamine oxide counteracts effects of hydrostatic pressure on proteins of deep-sea teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. snexplores.org [snexplores.org]

- 3. researchgate.net [researchgate.net]

- 4. Marine fish may be biochemically constrained from inhabiting the deepest ocean depths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Item - Update on trimethylamine N-oxide (TMAO) as a piezolyte and cryoprotectant: its role in a depth limit for marine fishes and loss from hadal fish during capture - figshare - Figshare [figshare.com]

- 7. Oxidation of trimethylamine to trimethylamine N-oxide facilitates high hydrostatic pressure tolerance in a generalist bacterial lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated levels of this compound in deep-sea fish: evidence for synthesis and intertissue physiological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Trimethylamine-N-oxide's effect on polypeptide solvation at high pressure: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Counteracting Osmolyte System: Early Insights into TMAO and Urea's Role in Shark Protein Stability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Marine elasmobranchs, including sharks, skates, and rays, maintain osmotic balance with their seawater environment through a unique physiological strategy: the retention of high concentrations of urea (B33335) in their tissues.[1][2] While effective for osmoregulation, urea is a potent protein-destabilizing agent, posing a significant threat to the structural and functional integrity of enzymes and other proteins.[2][3] Seminal studies in the late 1970s, pioneered by Paul H. Yancey and George N. Somero, unveiled a sophisticated biochemical adaptation in these animals: the counteracting effects of methylamine (B109427) compounds, primarily trimethylamine (B31210) N-oxide (TMAO).[4][5] These early investigations established that TMAO is maintained at a concentration approximately half that of urea, a 2:1 urea-to-TMAO ratio that effectively neutralizes urea's destabilizing effects on macromolecular structure and function.[4][6] This guide provides a technical overview of the foundational experiments that first characterized this critical counteraction mechanism, presenting the core quantitative data, experimental methodologies, and conceptual models from these early studies.

Quantitative Data from Foundational Studies

The initial research quantified the physiological concentrations of these osmolytes and their direct impact on protein stability and enzyme function. The data consistently highlight the 2:1 ratio of urea to TMAO as the key to neutralizing urea's deleterious effects.

Table 1: Typical Osmolyte Concentrations in Marine Elasmobranch Tissues

| Osmolyte | Average Concentration (mM) | Key Function | Reference |

| Urea | ~400 | Osmoregulation, Protein Destabilizer | [1][4] |

| Trimethylamine N-oxide (TMAO) | ~200 | Protein Stabilizer, Urea Counteractant | [1][4] |

| Ratio (Urea:TMAO) | ~2:1 | Maintenance of Protein Stability | [1][4][6] |

Table 2: Effect of Urea and TMAO on the Thermal Denaturation Midpoint (Tm) of Bovine Ribonuclease

| Solute Condition | Thermal Midpoint (Tm) (°C) | Effect on Stability | Reference |

| Control (Buffer only) | 64.5 | Baseline | [4] |

| 400 mM Urea | 61.5 | Destabilized | [4] |

| 200 mM TMAO | 66.5 | Stabilized | [4] |

| 400 mM Urea + 200 mM TMAO | 64.0 | Counteracted (Neutral) | [4] |

Table 3: Influence of Urea and TMAO on Lactate (B86563) Dehydrogenase (LDH) Activity

| Solute Condition | LDH Activity (Relative to Control) | Effect on Function | Reference |

| 400 mM Urea | Inhibited | Perturbed | [1] |

| 400 mM Urea + 200 mM TMAO | Restored to near-normal | Counteracted | [1] |

Core Conceptual Model: The Counteraction Hypothesis

The early studies established a logical framework for the counteraction hypothesis. Urea directly perturbs protein structure, leading to denaturation and loss of function. TMAO, a protein stabilizer, counteracts this effect. When present in the physiological 2:1 ratio, the two solutes create an intracellular environment where protein structure and function are maintained, similar to that in a standard saline solution without high urea concentrations.

References

- 1. Counteraction of urea destabilization of protein structure by methylamine osmoregulatory compounds of elasmobranch fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calorimetric investigation of ribonuclease thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The two-step reversible denaturation of lactate dehydrogenase at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance study of the thermal denaturation of ribonuclease A: implications for multistate behavior at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to the Physicochemical Properties of Trimethylamine Oxide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trimethylamine (B31210) oxide (TMAO) in aqueous solutions. TMAO is a naturally occurring osmolyte with significant implications in various biological processes, including protein folding and stability. Understanding its behavior in water is crucial for its application in research and drug development.

Core Physicochemical Properties of Aqueous TMAO Solutions

This section details the fundamental physicochemical properties of TMAO in aqueous solutions, with quantitative data summarized for ease of comparison.

Solubility

Trimethylamine N-oxide is highly soluble in water. Its solubility is reported to be 45.4 g/100 mL. This high solubility is attributed to its ability to form strong hydrogen bonds with water molecules through its N-oxide group.

Density

The density of aqueous TMAO solutions increases with concentration and decreases with temperature. Below is a summary of density data at atmospheric pressure (0.101 MPa) across various molalities and temperatures.

| Molality (mol/kg) | Density at 278.15 K (g/cm³) | Density at 288.15 K (g/cm³) | Density at 298.15 K (g/cm³) | Density at 308.15 K (g/cm³) | Density at 323.15 K (g/cm³) |

| 0.0875 | 1.00034 | 0.99981 | 0.99823 | 0.99581 | 0.99017 |

| 0.4428 | 1.00492 | 1.00418 | 1.00244 | 1.00001 | 0.99442 |

| 0.8845 | 1.01042 | 1.00947 | 1.00755 | 1.00501 | 0.99941 |

| 1.7758 | 1.02061 | 1.01941 | 1.01719 | 1.01443 | 1.00876 |

| 2.6689 | 1.02941 | 1.02799 | 1.02558 | 1.02269 | 1.01698 |

| 3.5589 | 1.03713 | 1.03556 | 1.03303 | 1.03007 | 1.02434 |

| 4.3251 | 1.04311 | 1.04147 | 1.03889 | 1.03591 | 1.03019 |

Data sourced from a comprehensive study on the volumetric properties of aqueous TMAO solutions.

Viscosity

The viscosity of aqueous TMAO solutions increases with concentration and decreases with temperature. This is due to the structuring effect of TMAO on water, which increases the resistance to flow.

| Molality (mol/kg) | Viscosity at 298.15 K (mPa·s) |

| 0.0 | 0.890 |

| 1.0 | 1.15 |

| 2.0 | 1.50 |

| 3.0 | 2.01 |

| 4.0 | 2.75 |

Note: This data is compiled from various sources studying the thermophysical properties of aqueous TMAO solutions. Exact values may vary slightly between different experimental setups.

Dielectric Constant

The static dielectric constant of aqueous TMAO solutions decreases with increasing TMAO concentration. This reduction is attributed to the disruption of the water hydrogen bond network and the lower dielectric constant of TMAO itself compared to water.

| Molality (mol/kg) | Dielectric Constant at 298.15 K |

| 0.0 | 78.5 |

| 1.0 | 71.2 |

| 2.0 | 64.8 |

| 3.0 | 59.1 |

| 4.0 | 54.0 |

Note: This data is based on experimental results from studies on the dielectric properties of aqueous TMAO solutions.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of TMAO in aqueous solution.

Determination of Solubility

Method: Gravimetric Method

-

Preparation of Saturated Solution: An excess amount of TMAO is added to a known volume of deionized water in a sealed container. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Solute: The saturated solution is carefully filtered or centrifuged to remove any undissolved TMAO crystals.

-

Gravimetric Analysis: A known volume of the clear, saturated supernatant is transferred to a pre-weighed container. The water is then evaporated at a controlled temperature (e.g., using a drying oven at a temperature below the decomposition point of TMAO).

-

Calculation: The container with the dried TMAO residue is weighed. The mass of the dissolved TMAO is determined by subtracting the initial weight of the container. The solubility is then expressed as grams of TMAO per 100 mL of water.

Measurement of Density

Method: Oscillating U-tube Densitometry

-

Instrument Calibration: The oscillating U-tube densitometer is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperature.

-

Sample Preparation: Aqueous solutions of TMAO at various concentrations are prepared by accurately weighing the required mass of TMAO and deionized water.

-

Measurement: A small volume of the TMAO solution is injected into the oscillating U-tube of the densitometer. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measuring cell is precisely controlled using a Peltier thermostat to ensure accurate and reproducible measurements.

-

Data Acquisition: The density of the solution is automatically calculated and displayed by the instrument's software. Measurements are typically repeated multiple times for each sample to ensure precision.

Measurement of Viscosity

Method: Capillary Viscometry

-

Viscometer Selection and Cleaning: A calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) of an appropriate size for the expected viscosity range is selected. The viscometer is thoroughly cleaned with a suitable solvent and dried.

-

Sample Loading: A precise volume of the TMAO solution is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a constant-temperature water bath until the sample reaches the desired temperature.

-

Flow Time Measurement: The solution is drawn up into the timing bulb of the viscometer. The time taken for the meniscus of the liquid to fall between two calibrated marks is accurately measured using a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the viscometer constant and 't' is the measured flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

Measurement of Dielectric Constant

Method: Dielectric Spectroscopy

-

Instrumentation: A dielectric spectrometer equipped with a suitable probe (e.g., an open-ended coaxial probe) is used. The instrument is connected to a network analyzer.

-

Calibration: The system is calibrated using known standards, such as air, a shorting block, and a reference liquid with a well-characterized dielectric constant (e.g., pure water).

-

Sample Measurement: The probe is immersed in the aqueous TMAO solution. The instrument measures the complex permittivity of the solution over a range of frequencies.

-

Data Analysis: The static dielectric constant is determined by analyzing the low-frequency plateau of the real part of the complex permittivity spectrum. The data is often fitted to a dielectric model (e.g., the Debye model) to extract the static dielectric constant and relaxation time.

Molecular Interactions and Biological Significance

TMAO's physicochemical properties in aqueous solution give rise to its significant role as a chemical chaperone, particularly in stabilizing proteins and counteracting the effects of denaturants like urea (B33335).

Effect on Water Structure

TMAO is known to be a "water structure maker." It enhances the tetrahedral ordering of water molecules in its vicinity. The strong hydrogen bonds between the N-oxide group of TMAO and water molecules lead to a more ordered and less dynamic local water environment. This structuring of water is believed to be a key factor in its protein-stabilizing effects.

Mechanism of Protein Stabilization

TMAO stabilizes the native, folded state of proteins through a combination of direct and indirect mechanisms. The "preferential exclusion" model is a widely accepted indirect mechanism. Due to the energetic cost of disrupting the highly structured water around TMAO, it is entropically unfavorable for TMAO to be in direct contact with the protein surface. This leads to a depletion of TMAO from the protein's hydration shell, effectively forcing the protein to adopt a more compact, folded conformation to minimize its surface area.

Counteraction of Urea Denaturation

Urea is a potent protein denaturant that acts by directly interacting with the protein backbone and by disrupting the bulk water structure. TMAO effectively counteracts the denaturing effects of urea. One proposed mechanism is that TMAO's strong interaction with water molecules makes it more favorable for water to interact with TMAO than with the unfolded protein, thus indirectly promoting protein folding. Additionally, TMAO can directly interact with urea, forming TMAO-urea-water complexes, which may reduce the effective concentration of free urea available to denature the protein.

Experimental Workflow for Studying TMAO Effects

A typical experimental workflow to investigate the effects of TMAO on a specific protein in the presence of a denaturant like urea would involve a series of biophysical techniques.

This guide provides a foundational understanding of the physicochemical properties of TMAO in aqueous solutions and their implications for its biological functions. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and advanced analytical techniques.

The Role of Trimethylamine N-oxide (TMAO) in Protein Folding and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine (B31210) N-oxide (TMAO) is a naturally occurring osmolyte that plays a crucial role in maintaining cellular homeostasis under conditions of environmental stress. In the context of protein science, TMAO is widely recognized as a chemical chaperone that promotes the native folded state of proteins, enhances their stability, and counteracts the denaturing effects of urea (B33335) and other stressors. This technical guide provides an in-depth exploration of the multifaceted role of TMAO in protein folding and stability, presenting quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support researchers and professionals in drug development.

Introduction

Protein misfolding and aggregation are central to the pathology of numerous human diseases. Consequently, understanding the mechanisms that govern protein folding and stability is paramount for the development of effective therapeutic strategies. Trimethylamine N-oxide (TMAO) has emerged as a significant small molecule in this field, demonstrating a remarkable ability to stabilize proteins and mitigate misfolding. This guide delves into the core principles of TMAO's action, offering a comprehensive resource for its application in research and drug discovery.

Mechanisms of TMAO-Mediated Protein Stabilization

The stabilizing effect of TMAO on protein structure is attributed to a combination of direct and indirect mechanisms, which collectively shift the folding equilibrium towards the native state.

2.1. Indirect Mechanism: The Osmophobic Effect and Water Structuring

The predominant theory behind TMAO's stabilizing influence is the "osmophobic effect," which posits that TMAO is preferentially excluded from the protein surface. This exclusion is energetically unfavorable for the unfolded state, which has a larger solvent-accessible surface area (SASA) than the compact native state. By destabilizing the unfolded ensemble, TMAO indirectly promotes the adoption of the more compact, folded conformation.[1]

Molecular dynamics simulations have provided significant insights into this phenomenon, revealing that TMAO enhances the hydrogen-bonding network of water.[2] This "structuring" of water makes it energetically more costly to create a cavity to accommodate the polypeptide chain, further disfavoring the extended, unfolded state. TMAO effectively "herds" water molecules, increasing their local concentration around the protein and strengthening the hydrophobic effect, a primary driving force for protein folding.[3]

2.2. Direct Interactions with the Polypeptide Chain

While the indirect mechanism is widely accepted, evidence also suggests that TMAO can engage in direct, albeit weak, interactions with the protein. These interactions are context-dependent and can vary based on the specific amino acid residues and the overall protein topology. Some studies indicate that TMAO can interact favorably with certain side chains, while having unfavorable interactions with the polypeptide backbone.[4] This unfavorable interaction with the backbone is a key contributor to its exclusion from the vicinity of unfolded polypeptide chains.[1]

The amphiphilic nature of TMAO, with its polar N-O group and nonpolar methyl groups, allows it to act somewhat like a surfactant at the protein-water interface, mediating interactions that favor the native structure.[4]

2.3. Counteraction of Denaturants

A remarkable property of TMAO is its ability to counteract the denaturing effects of urea.[2] In urearich environments, such as in the tissues of certain marine organisms, TMAO is present at a concentration that is roughly half that of urea, effectively neutralizing its denaturing activity.[3] The proposed mechanism for this counteraction involves TMAO's ability to structure water, which in turn weakens the favorable interactions between urea and the protein backbone.[2] By strengthening water-water and water-urea interactions, TMAO reduces the capacity of urea to act as a hydrogen bond donor and acceptor with the polypeptide, thus inhibiting denaturation.[2][5]

Quantitative Analysis of TMAO's Effect on Protein Stability

The stabilizing effect of TMAO can be quantified by measuring changes in thermodynamic parameters that describe protein stability. These include the Gibbs free energy of unfolding (ΔG°), the melting temperature (Tm), and the m-value, which reflects the dependence of ΔG° on denaturant concentration.

| Parameter | Effect of TMAO | Typical Magnitude of Change | Protein System(s) | Reference(s) |

| ΔG° (Gibbs Free Energy of Unfolding) | Increases (more positive) | Linear increase with TMAO concentration | Barnase, Notch ankyrin domain | [4][6] |

| Tm (Melting Temperature) | Increases | Several degrees Celsius | Lysozyme, Ribonuclease A | [6] |

| m-value (vs. Urea) | Remains largely unchanged | - | Barnase, Notch ankyrin domain | [4] |

| Urea Counteraction Ratio | ~1 M TMAO counteracts ~2 M Urea | - | General observation | [3] |

Experimental Protocols for Studying TMAO's Effects

A variety of biophysical techniques can be employed to investigate the impact of TMAO on protein folding and stability. Below are detailed methodologies for some of the key experiments.

4.1. Chemical Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This method is used to determine the free energy of unfolding (ΔG°) and the m-value in the presence and absence of TMAO.

-

Objective: To measure the conformational stability of a protein as a function of denaturant (e.g., urea) concentration, with and without TMAO.

-

Materials:

-

Purified protein of interest

-

High-purity urea

-

Trimethylamine N-oxide (TMAO)

-

Buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH)

-

CD spectropolarimeter

-

-

Procedure:

-

Prepare a series of protein solutions with a constant protein concentration in the desired buffer.

-

Create two sets of these solutions: one with a fixed concentration of TMAO (e.g., 1 M) and a control set without TMAO.

-

For each set, prepare a range of samples with increasing concentrations of urea (e.g., 0 to 8 M).

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

-

Measure the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins).

-

Plot the CD signal as a function of urea concentration to generate denaturation curves.

-

Fit the denaturation curves to a two-state unfolding model to extract the midpoint of the transition (Cm) and the m-value.

-

Calculate the free energy of unfolding in the absence of denaturant (ΔG°H₂O) using the equation: ΔG° = m-value * Cm.

-

4.2. Thermal Denaturation Monitored by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing information on the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

-

Objective: To determine the thermal stability of a protein in the presence and absence of TMAO.

-

Materials:

-

Purified protein of interest

-

TMAO

-

Buffer

-

Differential scanning calorimeter

-

-

Procedure:

-

Prepare two samples of the protein at the same concentration in the same buffer: one with a specific concentration of TMAO and a control without.

-

Prepare corresponding buffer-only samples (with and without TMAO) to be used as references.

-

Load the protein sample and the corresponding reference buffer into the DSC cells.

-

Set the instrument to scan over a desired temperature range (e.g., 20 °C to 100 °C) at a constant scan rate (e.g., 1 °C/min).

-

Record the differential heat capacity as a function of temperature.

-

The peak of the resulting thermogram corresponds to the Tm.

-

Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

-

4.3. Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the interactions between TMAO, the protein, and solvent molecules.

-

Objective: To simulate the behavior of a protein in an aqueous solution containing TMAO to understand the molecular basis of its stabilizing effect.

-

Software:

-

GROMACS, AMBER, or NAMD

-

-

Force Fields:

-

Protein: CHARMM, AMBER, or GROMOS

-

Water: TIP3P, SPC/E

-

TMAO: A compatible force field is required.

-

-

General Workflow:

-

Obtain the three-dimensional structure of the protein (from PDB or homology modeling).

-

Place the protein in a simulation box of appropriate dimensions.

-

Solvate the system with a pre-equilibrated box of water and TMAO molecules at the desired concentration.

-

Add counter-ions to neutralize the system.

-

Perform energy minimization to remove steric clashes.

-

Equilibrate the system under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

-

Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

Analyze the trajectory to study protein structure, dynamics, solvent organization, and intermolecular interactions.

-

Visualizing Mechanisms and Workflows

5.1. Proposed Mechanisms of TMAO Action

Caption: Mechanisms of TMAO-mediated protein stabilization.

5.2. Experimental Workflow for Assessing TMAO's Effect on Protein Stability

Caption: Workflow for studying TMAO's effect on protein stability.

Conclusion

TMAO is a powerful tool for modulating protein folding and stability, with significant implications for both fundamental research and the development of therapeutics for protein misfolding diseases. Its primary mechanism of action involves the indirect stabilization of the native state through the osmophobic effect and the structuring of water, although direct interactions also play a role. The quantitative and methodological framework presented in this guide provides a solid foundation for researchers to explore and harness the beneficial properties of TMAO in their own work. As our understanding of the intricate interplay between osmolytes, water, and proteins continues to grow, so too will the potential applications of TMAO in biotechnology and medicine.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Entropic Stabilization of Proteins by TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimethylamine-N-oxide's effect on polypeptide solvation at high pressure: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Counteracting osmolyte trimethylamine N-oxide destabilizes proteins at pH below its pKa. Measurements of thermodynamic parameters of proteins in the presence and absence of trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Distribution of Trimethylamine Oxide in Marine Fauna

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine (B31210) N-oxide (TMAO) is a small organic molecule that plays a crucial role in the physiology of a wide range of marine organisms. It functions primarily as an osmolyte, protecting cells from the osmotic stress of saline environments, and as a piezolyte, counteracting the destabilizing effects of hydrostatic pressure on proteins in deep-sea fauna. The concentration of TMAO in marine animals varies significantly across species, habitat depth, and diet. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and metabolism of TMAO in marine fauna. It includes quantitative data on TMAO concentrations, detailed experimental protocols for its analysis, and visualizations of key metabolic and experimental pathways.

Natural Sources and Distribution of TMAO

TMAO is widespread throughout marine life, from invertebrates to cartilaginous and bony fishes. Its concentration is influenced by a combination of endogenous synthesis, dietary uptake, and environmental factors.

Dietary and Endogenous Sources

The origin of TMAO in marine animals is a combination of direct dietary intake and endogenous biosynthesis from precursors.[1][2] Many marine organisms acquire TMAO by consuming prey that have accumulated this compound.[1] The ultimate source of the trimethylamine moiety is often dietary choline (B1196258), L-carnitine (B1674952), and betaine.[3][4] These precursors are metabolized by gut microbiota to trimethylamine (TMA), which is then absorbed by the host and oxidized in the liver to TMAO by the enzyme flavin-containing monooxygenase 3 (FMO3).[3][4] Some marine animals, particularly certain teleost fish, have been shown to possess the enzymatic machinery for endogenous TMAO synthesis.[5] In elasmobranchs, however, evidence suggests that TMAO is primarily obtained from the diet.[5]

Distribution in Marine Fauna

The distribution of TMAO is highly variable among different marine taxa and is strongly correlated with habitat depth.

-

Elasmobranchs (Sharks, Skates, and Rays): These cartilaginous fishes maintain high concentrations of urea (B33335) in their tissues for osmoregulation. To counteract the protein-destabilizing effects of urea, they accumulate high levels of TMAO, often in a 2:1 ratio of urea to TMAO.[2] Elasmobranchs generally have the highest TMAO content among marine vertebrates.[1]

-

Teleosts (Bony Fishes): TMAO levels in teleost fishes show a remarkable correlation with their habitat depth. Shallow-water species typically have TMAO concentrations below 70 mmol/kg, while deep-sea species can have levels exceeding 250 mmol/kg.[6][7] This increase in TMAO with depth is a key adaptation to the high hydrostatic pressure of the deep-sea environment.[7]

-

Marine Invertebrates: A wide range of marine invertebrates, including crustaceans (shrimp, crabs), cephalopods (squid), and other mollusks, also accumulate TMAO.[1][7] Similar to teleosts, deep-sea invertebrates exhibit significantly higher TMAO concentrations than their shallow-water counterparts.[7] For instance, the TMAO content in the muscle of some deep-sea shrimp can be several times higher than that of shallow-water species.[7]

Quantitative Data on TMAO Distribution

The following tables summarize the reported concentrations of TMAO in the muscle tissue of various marine fauna, categorized by taxonomic group and habitat depth.

Table 1: TMAO Concentration in Marine Teleost Fishes

| Species | Common Name | Habitat Depth | TMAO Concentration (mmol/kg wet weight) | Reference(s) |

| Gadus morhua | Atlantic Cod | Shallow | 45 - 50 | [1] |

| Various | Shallow-water Teleosts | < 150 m | 10 - 70 | [6][7] |

| Coryphaenoides armatus | Abyssal Grenadier | 4800 m | 261 | [8] |

| Various | Deep-sea Teleosts | 1000 - 1500 m | > 150 | [5] |

| Sebastes spp. | Rockfish | Shallow | ~32 | [6] |

| Sebastolobus spp. | Thornyhead | Bathyal (1800-2000 m) | ~141 | [6] |

| Zoarcidae family | Eelpouts | Bathyal (1800-2000 m) | ~103 | [6] |

| Zoarcidae family | Eelpouts | Abyssal (2850 m) | ~197 | [6] |

Table 2: TMAO Concentration in Elasmobranchs

| Species | Common Name | Habitat Depth | TMAO Concentration (mmol/kg wet weight) | Reference(s) |

| Squalus acanthias | Spiny Dogfish | Shallow (< 150 m) | ~150 | [5] |

| Centroscyllium fabricii | Black Dogfish | Deep (1000 - 1500 m) | > 200 | [5] |

| Rajidae family | Skates | Shallow | 61 - 181 | [6] |

| Rajidae family | Skates | Bathyal (1800-2000 m) | ~215 | [6] |

| Rajidae family | Skates | Abyssal (2850 m) | ~244 | [6] |

Table 3: TMAO Concentration in Marine Invertebrates

| Species/Group | Common Name | Habitat Depth | TMAO Concentration (mmol/kg wet weight) | Reference(s) |

| Pandalus spp. | Shrimp | Shallow | 30 - 90 | [6] |

| Caridea | Shrimp | Bathyal (1800-2000 m) | ~203 | [6] |

| Caridea | Shrimp | Abyssal (2850 m) | ~299 | [6] |

| Various | Crabs | Shallow | 5 - 50 | [6] |

| Chionoecetes spp. | Snow Crab | Bathyal (1800-2000 m) | ~164 | [6] |

| Various | Squids | - | up to 200 | [1] |

| Bivalvia | Bivalves | Coastal | 0.06 ± 0.09 | [9] |

| Gastropoda | Gastropods | Coastal | 0.38 ± 0.63 | [9] |

Experimental Protocols

Accurate quantification of TMAO in biological samples is crucial for research in marine physiology, food science, and drug development. The following sections detail common methodologies for TMAO analysis.

Sample Preparation: Extraction of TMAO from Tissues

A common and effective method for extracting TMAO from fish and other marine tissues involves protein precipitation with an acid.

Protocol: Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) Extraction

-

Homogenization: Weigh approximately 1-2 g of frozen tissue and homogenize it in 4-8 mL of ice-cold 6% perchloric acid (PCA) or 10% trichloroacetic acid (TCA) using a tissue homogenizer.[10]

-

Incubation: Let the homogenate stand on ice for 30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the TMAO and other small molecules.

-

Neutralization (for PCA): If using PCA, neutralize the supernatant by adding a predetermined amount of a strong base (e.g., potassium hydroxide) to precipitate the perchlorate (B79767) ions. Centrifuge again to remove the precipitate.

-

Storage: The resulting extract can be stored at -80°C until analysis.

Quantification of TMAO

Several analytical techniques can be used for the quantification of TMAO. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are among the most common and reliable methods.

Protocol: HPLC-UV for TMAO Quantification

This method is based on the separation of TMAO from other compounds in the extract using an HPLC system and its detection by UV absorbance.

-

Chromatographic System: An HPLC system equipped with a UV detector is required.

-

Column: A reverse-phase C18 column (e.g., 125 mm x 4 mm, 5 µm particle size) is commonly used.[11]

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water. For example, a linear gradient from 60:40 acetonitrile:water to 70:30 acetonitrile:water over 10 minutes.[11]

-

Flow Rate: A flow rate of 1.0 mL/min is often used.[11]

-

Injection Volume: Inject 10 µL of the prepared extract.[11]

-

Detection: Monitor the absorbance at a specific wavelength, typically around 262 nm after derivatization with a suitable agent like 9-fluorenylmethyl chloroformate (FMOC).[11]

-

Quantification: Create a standard curve using known concentrations of TMAO to quantify the amount in the samples.

Protocol: LC-MS/MS for TMAO Quantification

LC-MS/MS offers high sensitivity and specificity for TMAO analysis.

-

Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[12]

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm × 4.6 mm, 3 µm) is suitable for separating the polar TMAO molecule.[13]

-

Mobile Phase: An isocratic mobile phase of 25 mmol/L ammonium (B1175870) formate (B1220265) in a water:acetonitrile mixture (e.g., 30:70) is effective.[13]

-

Flow Rate: A flow rate of 0.6 mL/min is typical.[13]

-

Injection Volume: 5-10 µL of the sample extract is injected.[12][13]

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for TMAO (e.g., m/z 76.1 → 58.1) and its isotopically labeled internal standard (e.g., d9-TMAO, m/z 85.1 → 66.1).

-

-

Quantification: Use an internal standard (d9-TMAO) and a calibration curve to accurately quantify TMAO concentrations.

Signaling Pathways and Experimental Workflows

Biosynthesis of TMAO from Choline

The primary pathway for endogenous TMAO synthesis involves the conversion of dietary choline to TMA by gut microbiota, followed by oxidation to TMAO in the liver.

Experimental Workflow for TMAO Quantification by LC-MS/MS

The following diagram illustrates a typical workflow for the analysis of TMAO in a biological sample using LC-MS/MS.

Conclusion

Trimethylamine N-oxide is a vital molecule for the survival and adaptation of a vast array of marine fauna. Its role as an osmolyte and piezolyte has profound implications for the distribution and physiology of marine life, particularly in the deep sea. The concentration of TMAO is a complex interplay of diet, gut microbiota, and endogenous synthesis. Understanding the sources, distribution, and metabolism of TMAO is not only crucial for marine biology but also has implications for human health, as TMAO derived from seafood consumption is a significant contributor to circulating TMAO levels in humans. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the fields of marine science, food chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated levels of trimethylamine oxide in deep-sea fish: evidence for synthesis and intertissue physiological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The characteristics of trimethylamine N-oxide content in different classes of marine animals over the coastal and offshore areas of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.seafdec.org [repository.seafdec.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Trimethylamine N-Oxide (TMAO) in Terrestrial Vertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine (B31210) N-oxide (TMAO) is a small amine oxide that has garnered significant attention in biomedical research due to its associations with various physiological and pathological processes, including cardiovascular disease. While traditionally studied in marine organisms as a crucial osmolyte and protein stabilizer, the endogenous synthesis of TMAO in terrestrial vertebrates is a complex process orchestrated by a symbiotic relationship between the gut microbiome and host metabolism. This technical guide provides an in-depth exploration of the core mechanisms of TMAO synthesis in terrestrial vertebrates, focusing on the enzymatic pathways, regulatory networks, and quantitative data. Detailed experimental protocols for the quantification of TMAO and the assessment of key enzyme activity are provided, alongside visualizations of the critical signaling and experimental workflows to support researchers and drug development professionals in this field.

The Core Pathway of Endogenous TMAO Synthesis

The endogenous production of TMAO in terrestrial vertebrates is a two-step process that bridges the metabolic activities of the gut microbiota and the host's hepatic enzymes.[1]

-

Microbial Generation of Trimethylamine (TMA): The initial step occurs within the gastrointestinal tract. Commensal bacteria metabolize dietary precursors, primarily choline (B1196258), phosphatidylcholine, and L-carnitine, into the volatile compound trimethylamine (TMA).[1] These precursors are abundant in diets rich in red meat, eggs, and dairy products.[2] The conversion of these dietary components to TMA is carried out by a variety of bacterial enzymes, including choline TMA-lyase.[1]